molecular formula C8H9F3O2 B6173791 3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2551118-40-0

3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B6173791
CAS No.: 2551118-40-0
M. Wt: 194.15 g/mol
InChI Key: ZAGSLIAEWKWITG-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CID 154809683) is a bicyclic compound featuring a rigid bicyclo[1.1.1]pentane (BCP) scaffold substituted with a trifluoroethyl group (-CH2CF3) at the 3-position and a carboxylic acid (-COOH) at the 1-position . Its molecular formula is C8H9F3O2, with a molecular weight of 194.06 g/mol. The SMILES string is C1C2(CC1(C2)C(=O)O)CC(F)(F)F, and the InChIKey is ZAGSLIAEWKWITG-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 160.7–167.4 Ų, suggesting a compact molecular structure suitable for mass spectrometry-based analyses .

Properties

CAS No.

2551118-40-0

Molecular Formula

C8H9F3O2

Molecular Weight

194.15 g/mol

IUPAC Name

3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C8H9F3O2/c9-8(10,11)4-6-1-7(2-6,3-6)5(12)13/h1-4H2,(H,12,13)

InChI Key

ZAGSLIAEWKWITG-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)C(=O)O)CC(F)(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

A breakthrough in BCP synthesis involves the light-mediated reaction between alkyl iodides and [1.1.1]propellane. This method, reported by researchers in 2024, enables the direct formation of BCP iodides without catalysts or initiators. The general reaction proceeds as follows:

Alkyl iodide+[1.1.1]propellanehν(365nm)BCP iodide+Byproducts\text{Alkyl iodide} + [1.1.1]\text{propellane} \xrightarrow{h\nu \, (365 \, \text{nm})} \text{BCP iodide} + \text{Byproducts}

For the target compound, the alkyl iodide precursor is 2,2,2-trifluoroethyl iodide. Irradiation at 365 nm in a flow reactor induces homolytic cleavage of the C–I bond, generating a trifluoroethyl radical that adds to the central carbon of propellane. Subsequent ring-opening and recombination yield the BCP iodide intermediate.

Key optimizations include:

  • Flow Reactor Design : Continuous flow systems minimize side reactions (e.g., polymerization) and enable gram-to-kilogram scale production.

  • Solvent Selection : Ethers (e.g., Et₂O) or nitriles (e.g., BuCN) optimize radical stability and reaction efficiency.

  • Light Intensity : 365 nm LED arrays provide sufficient energy for initiation without degrading sensitive functional groups.

Scalability and Purity

The photochemical method achieves exceptional scalability. In a representative experiment, 855 g of BCP iodide intermediate was synthesized in a single run with 72% yield after low-temperature crystallization. Impressively, the crude product often exceeds 90% purity, eliminating the need for column chromatography. This attribute is critical for industrial applications, where purification bottlenecks can hinder production.

ParameterValueSource
Scale5 g to 855 g
Reaction Time<30 minutes
Yield (BCP Iodide)68–92%
Purity (Crude)~90%

Radical-Initiated Processes for Asymmetric Substitution

Patent-Based Methodologies

A 2017 patent (WO2017157932A1) discloses a one-step radical process for synthesizing asymmetrically substituted BCPs. The method employs [1.1.1]propellane and alkyl iodides in the presence of radical initiators (e.g., BEt₃) or under UV irradiation. For the target compound, the reaction proceeds via:

CF₃CH₂I+[1.1.1]propellaneBEt₃ or hνBCP iodideOxidationCarboxylic Acid\text{CF₃CH₂I} + [1.1.1]\text{propellane} \xrightarrow{\text{BEt₃ or } h\nu} \text{BCP iodide} \xrightarrow{\text{Oxidation}} \text{Carboxylic Acid}

The BCP iodide intermediate is subsequently oxidized to the carboxylic acid using H₂O₂ or other oxidizing agents. This approach complements the photochemical method but requires additional steps for acid formation.

Comparative Analysis

The table below contrasts the photochemical and radical-initiated methods:

FeaturePhotochemical MethodRadical-Initiated Method
Catalyst NoneBEt₃ or similar initiators
Light Requirement Mandatory (365 nm)Optional (UV possible)
Scale Up to kilogramGram scale demonstrated
Purity >90% post-evaporationRequires chromatography
Functionalization Direct use in next stepsAdditional oxidation needed

The photochemical method superior scalability and purity make it the preferred route for large-scale synthesis.

Downstream Functionalization to Carboxylic Acid

Oxidation of Iodide Intermediates

The BCP iodide intermediate undergoes oxidation to install the carboxylic acid group. Two primary pathways are employed:

  • Hydrolysis-Krapcho Reaction : Treatment with Ag₂O in aqueous THF followed by acid workup.

  • Metal-Mediated Carbonylation : Pd-catalyzed carbonylation with CO under pressure.

For the target compound, the Krapcho conditions are favored due to compatibility with the trifluoroethyl group:

BCP iodideAg₂O, H₂O/THF3-(2,2,2-Trifluoroethyl)BCP-1-COOH\text{BCP iodide} \xrightarrow{\text{Ag₂O, H₂O/THF}} \text{3-(2,2,2-Trifluoroethyl)BCP-1-COOH}

Yields for this step typically range from 75–85%, with purity >95% after recrystallization.

Challenges in Acid Stability

The bicyclo[1.1.1]pentane core exhibits limited stability under strongly acidic or basic conditions. Optimal reaction conditions use mild acids (e.g., citric acid) for workup and neutral pH buffers during purification to prevent ring-opening .

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Biology: It serves as a tool in studying protein folding and interactions due to its unique fluorinated structure. Medicine: Industry: Its use in material science for creating fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects depends on its specific application. In drug development, it may interact with biological targets through binding to enzymes or receptors, influencing biochemical pathways.

Molecular Targets and Pathways:

  • Enzymes: Potential inhibition or activation of specific enzymes.

  • Receptors: Binding to receptors involved in signaling pathways.

Comparison with Similar Compounds

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid (CAS 224584-18-3)

  • Molecular Formula : C7H7F3O2 (MW: 180.12 g/mol) .
  • Key Differences :
    • The trifluoromethyl (-CF3) group replaces the trifluoroethyl (-CH2CF3) substituent, reducing steric bulk but increasing electronegativity.
    • Higher lipophilicity (logP estimated at ~1.5–2.0) due to the compact, highly fluorinated -CF3 group .
    • Synthetic Accessibility : Commercial availability at high cost (e.g., 1 g for €552) suggests complex synthesis involving fluorination steps .
    • Applications : Used as a bioisostere for aromatic rings in medicinal chemistry, leveraging its rigidity and metabolic stability .

3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid

  • Synthesis: Synthesized via LiAlH4 reduction of the corresponding carboxylic acid to yield 3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)methanol .
  • Key Differences :
    • The difluoromethyl (-CHF2) group introduces fewer fluorine atoms, reducing electron-withdrawing effects compared to -CF3 or -CH2CF3.
    • Lower lipophilicity (predicted logP ~1.0–1.5) may enhance aqueous solubility.

3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic Acid

  • Structure : Substituted with a pyrazine ring, introducing aromaticity and hydrogen-bonding capabilities .
  • Higher polarity due to nitrogen atoms may reduce membrane permeability compared to fluorinated analogs.

3-(3-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic Acid Methyl Ester (CAS 131515-50-9)

  • Molecular Formula : C13H13ClO2 (MW: 236.69 g/mol) .
  • Key Differences :
    • The 3-chlorophenyl group provides a bioisosteric replacement for para-substituted benzene rings, with chlorine enhancing electronegativity and steric bulk.
    • Methyl ester (-COOCH3) increases lipophilicity compared to the carboxylic acid form.

Physicochemical and Structural Analysis

Property 3-(2,2,2-Trifluoroethyl) BCP 3-(Trifluoromethyl) BCP 3-(Difluoromethyl) BCP 3-(Pyrazin-2-yl) BCP
Molecular Formula C8H9F3O2 C7H7F3O2 C7H8F2O2 C9H10N2O2
Molecular Weight (g/mol) 194.06 180.12 162.14 190.19
LogP (Predicted) ~1.8–2.3 ~1.5–2.0 ~1.0–1.5 ~0.5–1.0
Key Functional Group -CH2CF3 -CF3 -CHF2 Pyrazine
Synthetic Complexity Moderate High Moderate High

Biological Activity

3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its unique bicyclic structure and the presence of a trifluoroethyl group. This article aims to explore its biological activity, potential applications in drug development, and relevant research findings.

  • Molecular Formula : C8H9F3O2
  • Molecular Weight : 194.15 g/mol
  • CAS Number : 2551118-40-0

Biological Activity Overview

The biological activity of this compound can be attributed to its structural characteristics that influence its interaction with biological targets.

The trifluoroethyl group enhances lipophilicity and metabolic stability, which can lead to improved pharmacokinetic properties. Studies suggest that compounds with bicyclo[1.1.1]pentane structures can serve as bioisosteres for phenyl rings, potentially modulating receptor interactions and enzyme activities.

Case Studies and Applications

  • Drug Development : Bicyclo[1.1.1]pentane derivatives are explored as non-classical bioisosteres in drug design. For instance, modifications of this compound have shown promise in developing potent inhibitors for various targets, including gamma-secretase pathways involved in Alzheimer's disease treatment .
  • Metabolic Stability : The saturated carbon framework of bicyclo[1.1.1]pentane provides enhanced stability against cytochrome P450-mediated metabolism compared to traditional aromatic compounds, leading to reduced cytotoxicity of metabolic intermediates .
  • Biological Probes : The compound has been utilized as a building block in synthesizing biologically active molecules, demonstrating its versatility in medicinal chemistry .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Inhibition of Enzymes Potential as an inhibitor for gamma-secretasePellicciari et al., 2012
Metabolic Stability Reduced cytotoxicity from metabolic intermediatesBLD Insights, 2021
Bioisosteric Applications Used as a phenyl ring substitute in drug designMykhailiuk et al., 2006

Q & A

Q. What are the recommended synthetic routes and optimization challenges for preparing 3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid?

While direct literature on this compound is limited, analogous bicyclo[1.1.1]pentane-carboxylic acid syntheses suggest:

  • Core framework formation : Radical addition or carbene insertion for bicyclo[1.1.1]pentane scaffold construction .
  • Trifluoroethyl functionalization : Nucleophilic substitution or coupling reactions (e.g., Kumada or Suzuki-Miyaura) to introduce the trifluoroethyl group .
  • Carboxylic acid protection : Use of tert-butyl esters to prevent side reactions during functionalization .
Key Challenges Mitigation Strategies
Low yield in bicyclo core formationOptimize radical initiators (e.g., AIBN) and reaction time
Steric hindrance during substitutionEmploy bulky ligands in cross-coupling reactions
Acid sensitivity of intermediatesUse mild deprotection conditions (e.g., TFA in DCM)

Contradictions in substituent reactivity (e.g., trifluoroethyl vs. bromomethyl) require empirical tuning of reaction conditions .

Q. How can researchers characterize the compound’s structure and purity?

  • NMR : 1^1H and 13^{13}C NMR to confirm bicyclo[1.1.1]pentane core and trifluoroethyl group integration (e.g., characteristic bridgehead proton splitting) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C8_8H9_9F3_3O2_2) and detect impurities .
  • Collision Cross-Section (CCS) : Ion mobility spectrometry to validate predicted CCS values (e.g., [M+H]+^+: 167.4 Ų) .

Q. How does the bicyclo[1.1.1]pentane framework and trifluoroethyl substituent influence physicochemical properties?

  • Rigidity : The bicyclo core reduces conformational flexibility, enhancing binding selectivity in medicinal applications .
  • Acidity : The trifluoroethyl group increases acidity compared to non-fluorinated analogs. Calculated pKa values (via MP2/6-311++G**) show a ~1.5-unit drop relative to bicyclo[2.2.2]octane analogs due to electron-withdrawing effects .
  • Lipophilicity : LogP increases by ~0.8 compared to non-fluorinated derivatives, improving membrane permeability .

Advanced Research Questions

Q. What computational methods predict substituent effects on acidity and reactivity?

  • MP2/6-311++G **: Accurately models gas-phase acidities (error < 1 kcal/mol) by accounting for C–F bond dipoles and substituent field effects .
  • DFT (B3LYP) : Simulates reaction pathways for trifluoroethyl functionalization, identifying transition states for SN2 or radical mechanisms .
Substituent ΔAcidity (kcal/mol) Method
–CF3_3–6.2MP2
–CH2_2CF3_3 (target)–5.8 (estimated)Extrapolated

Q. How can derivatization strategies expand functional diversity?

  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to generate biaryl analogs .
  • Decarboxylative allylation : Photoredox catalysis for C–C bond formation without pre-functionalization .
  • Peptide conjugation : Amide coupling with amino acids to create rigidified peptide backbones .

Q. What structure-activity relationships (SAR) are critical for medicinal chemistry applications?

  • Bioisosterism : The trifluoroethyl group mimics tert-butyl or aromatic moieties in kinase inhibitors, improving metabolic stability .
  • Selectivity : Bicyclo[1.1.1]pentane’s rigidity reduces off-target interactions; e.g., IC50_{50} values for BCP-based inhibitors are 10× lower than flexible analogs .

Q. What role does this compound play in material science?

  • Polymer additives : The trifluoroethyl group enhances thermal stability (Tg_g increase by ~20°C) in fluorinated polymers .
  • Surface modifiers : Self-assembled monolayers (SAMs) on gold surfaces show improved hydrophobicity (contact angle: 110° vs. 85° for non-fluorinated analogs) .

Contradictions and Limitations

  • Synthetic reproducibility : Conflicting reports on radical vs. ionic pathways for bicyclo core formation necessitate validation .
  • Biological data gaps : No in vivo studies exist for this compound; extrapolations rely on structurally similar BCP derivatives .

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